Structural Isomerism: Distinct Piperidine Saturation Differentiates Iso Desloratadine from Desloratadine API and Other Process Impurities
Iso Desloratadine differs from the API Desloratadine and from other specified impurities by virtue of its unique piperidine ring saturation state. Desloratadine (CAS 100643-71-8) contains a piperidin-4-ylidene group (fully saturated piperidine with an exocyclic double bond to the tricyclic core) . In contrast, Iso Desloratadine (Desloratadine EP Impurity B) contains a 1,2,3,6-tetrahydropyridin-4-yl moiety, wherein the double bond resides endocyclically within the six-membered heterocyclic ring . This structural distinction is not shared by EP Impurity A (a different positional isomer) or EP Impurity C (a des-chloro analog), making Iso Desloratadine a unique and non-interchangeable analytical marker .
| Evidence Dimension | Chemical structure: Piperidine ring saturation and double bond position |
|---|---|
| Target Compound Data | 1,2,3,6-tetrahydropyridin-4-yl group (endocyclic double bond; C=C within piperidine ring) |
| Comparator Or Baseline | Desloratadine API: piperidin-4-ylidene group (exocyclic double bond; C=C bridging to tricyclic core) |
| Quantified Difference | Structural isomerism: molecular formula C19H19ClN2 (free base) identical; distinct connectivity and bond saturation |
| Conditions | Structure elucidation by NMR and mass spectrometry; IUPAC nomenclature per Ph. Eur. monograph |
Why This Matters
This structural isomerism necessitates a distinct reference standard for unambiguous peak identification in HPLC/UV analysis; using the API itself would yield a different retention time and fail to confirm the presence of this specific impurity.
